molecular formula C128H205N37O32 B561582 M 1145

M 1145

货号: B561582
分子量: 2774.2 g/mol
InChI 键: XIHYPTIVAPJZFP-HEPWHOECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

M 1145 is a compound identified within the BindingDB database as one of 1,145 known S1P1R (sphingosine-1-phosphate receptor 1) agonists . This compound, like other S1P1R agonists, interacts with the receptor’s binding pockets, primarily through residues in four key groups: transmembrane helices, extracellular loops, and conserved hydrophobic regions . Computational models suggest that this compound adopts a binding mode similar to endogenous sphingosine-1-phosphate (S1P), leveraging hydrogen bonding and hydrophobic interactions for receptor activation .

准备方法

合成路线和反应条件: M 1145 通过固相肽合成 (SPPS) 合成,这是一种常用方法来生产肽。合成涉及将氨基酸逐个添加到固定在固体树脂上的生长肽链上。该过程包括以下步骤:

    树脂负载: 第一个氨基酸连接到树脂。

    脱保护: 去除氨基酸上的保护基团。

    偶联: 激活下一个氨基酸并将其偶联到生长的肽链。

    重复: 重复步骤 2 和 3 直到获得所需的肽序列。

    裂解: 将肽从树脂中裂解并纯化。

工业生产方法: this compound 的工业生产遵循类似的原理,但规模更大。自动化肽合成仪通常用于提高效率和一致性。 最终产物使用高效液相色谱 (HPLC) 纯化,并通过质谱和分析型 HPLC 表征,以确保其纯度和身份 .

化学反应分析

Combustion Reaction

UN/NA 1145 reacts with oxygen in the air to produce carbon dioxide and water. The general combustion equation:
CxHy+O2CO2+H2OC_xH_y+O_2\rightarrow CO_2+H_2O
Key Factors :

  • Flammability : UN/NA 1145 has a low flash point, making it highly susceptible to ignition .
  • Heat Release : Combustion releases significant energy, contributing to fire hazards .

Table 1 : Combustion Products

ReactantProduct
CxHy (M 1145)CO₂
O₂H₂O

Fire Suppression Mechanisms

Fire suppression involves disrupting the combustion process:

  • Mechanism : Smothering the fire by removing oxygen or cooling the fuel below its flash point .
  • Agents : Dry chemical extinguishers (e.g., sodium bicarbonate) or carbon dioxide are effective .

Table 2 : Fire Suppression Methods

MethodDescription
Dry ChemicalDisrupts chain reactions in the flame zone
CO₂ ExtinguishmentStarves the fire of oxygen

Thermal Decomposition

At elevated temperatures, this compound may undergo decomposition, producing toxic gases:
CxHyCO+CH4+C(s)C_xH_y\rightarrow CO+CH_4+C(s)
Key Data :

  • Decomposition occurs above 300°C .
  • CO and CH₄ are hazardous byproducts .

Table 3 : Thermal Decomposition Products

ProductHazard
COToxic, asphyxiant
CH₄Flammable, explosive

Reactivity with Common Chemicals

This compound reacts violently with strong oxidizers (e.g., nitric acid):
CxHy+HNO3CO2+NOx+H2OC_xH_y+HNO_3\rightarrow CO_2+NO_x+H_2O
Key Observations :

  • Reactions are exothermic and may trigger secondary fires .
  • Nitrogen oxides (NOₓ) are primary pollutants .

Environmental Fate

This compound’s physical-chemical properties influence its environmental behavior:

  • Vapor Pressure : Low (2.7 × 10⁻⁶ atm at 25°C) , reducing volatilization.
  • Solubility : Poor in water, leading to surface contamination .

Table 4 : Environmental Properties

PropertyValue
Boiling Point198°C (0.5 mmHg)
Log Kₒc3.5 (soil adsorption coefficient)

Toxicology and Health Risks

Exposure to this compound or its combustion products poses risks:

  • Acute Effects : Irritation of skin, eyes, and respiratory tract .
  • Chronic Effects : Potential neurotoxicity from CO exposure .

Table 5 : Toxicity Data

ParameterValue
LOAEL (Rats)0.08 mg/kg/day
NOAEL (Rats)1.07 ppm

科学研究应用

Chemical Properties and Structure

M 1145 is a triphenylphosphonium-based compound, which is characterized by its ability to target mitochondria effectively. The compound's structure allows it to penetrate cellular membranes and accumulate in mitochondrial matrices, making it a valuable tool in the study of mitochondrial function and disease.

Mitochondrial Targeting in Drug Development

This compound has been utilized extensively in drug development aimed at treating diseases associated with mitochondrial dysfunction. The compound’s ability to selectively accumulate in mitochondria enhances the efficacy of therapeutic agents designed to combat conditions such as cancer and neurodegenerative diseases.

  • Mechanism of Action : this compound facilitates the delivery of pharmacologically active molecules directly to mitochondria, thus improving their therapeutic potential. This mechanism is crucial for compounds intended to modulate oxidative stress or mitochondrial bioenergetics.

Table 1: Overview of this compound Applications in Drug Development

Application AreaDisease TargetedMechanism of ActionReference
Cancer TreatmentVarious cancersMitochondrial accumulation and apoptosis induction
Neurodegenerative DiseasesAlzheimer's, Parkinson'sReducing oxidative stress and enhancing mitochondrial function
Cardiovascular DiseasesHeart failureImproving myocardial function through mitochondrial support

Imaging and Diagnostics

This compound serves as a vital tool for imaging studies focused on mitochondrial dynamics. Its properties allow it to be used as a probe for assessing mitochondrial membrane potential and function in live cells.

  • In Vivo Imaging : Researchers have successfully employed this compound-based probes in animal models to visualize mitochondrial activity, aiding in the understanding of various pathologies.

Case Study: Mitochondrial Imaging with this compound

  • In a study published by Murphy et al., this compound was used to track mitochondrial function in live cardiac tissues, demonstrating its potential as a diagnostic tool for heart diseases .

Research on Oxidative Stress

This compound has been instrumental in studies investigating the role of oxidative stress in cellular aging and disease. By targeting mitochondria, it helps elucidate the mechanisms through which oxidative damage contributes to various health conditions.

  • Oxidative Stress Modulation : The compound has shown promise in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.

Table 2: Research Findings on Oxidative Stress with this compound

Study FocusFindings
ROS LevelsSignificant reduction with this compoundSupports potential use in age-related diseases
Cellular ViabilityIncreased viability in stressed cellsSuggests protective effects against stress-induced apoptosis

作用机制

M 1145 通过选择性结合并激活加拉宁受体 2 型 (GAL2) 发挥其作用。结合后,它刺激表达 GAL2 的细胞中肌醇磷酸 (IP) 的产生,从而导致信号转导。这种激活导致各种下游效应,包括调节神经递质释放和神经保护。 This compound 对 GAL2 比对 GAL1 和 GAL3 的高选择性确保了特定信号通路的目标激活 .

类似化合物:

    加拉宁 (1-13)-神经肽 Y (25-36) 酰胺: 对加拉宁受体表现出高亲和力结合。

    Spexin 乙酸酯: 加拉宁受体 2 型和 3 型的有效激动剂。

    胰多肽,大鼠乙酸酯: 对神经肽 Y 受体具有高亲和力的 NPYR4 激动剂。

This compound 的独特性: this compound 因其对 GAL2 的高选择性而脱颖而出,解离常数 (K_i) 为 6.55 纳摩尔,而 GAL1 (K_i = 587 纳摩尔) 和 GAL3 (K_i = 497 纳摩尔) 则低得多。 这种选择性使其成为研究 GAL2 特异性信号通路和潜在治疗应用的有价值工具 .

相似化合物的比较

Structural and Functional Similarities

M 1145 belongs to a class of synthetic S1P1R agonists designed to mimic S1P’s bioactive conformation. Five in-house synthesized compounds (referred to as Compounds A–E) and other database-derived agonists were compared to this compound . Key similarities include:

  • Core Scaffold : A shared bicyclic or tricyclic hydrocarbon backbone that mimics S1P’s alkyl chain.
  • Polar Headgroup : A phosphate or phosphonate group critical for binding to the receptor’s extracellular domain.
  • Hydrophobic Tail : Aromatic or aliphatic substituents that anchor the ligand to the receptor’s hydrophobic pockets.

Binding Affinity and Selectivity

In contrast:

  • Compound A (in-house): Exhibits stronger hydrogen bonding with Arg120 but weaker hydrophobic interactions due to a shorter tail.
  • Compound C (in-house): Shows higher selectivity for S1P1R over S1P3R, attributed to steric hindrance from a bulkier headgroup.

Table 1: Comparative Binding Features of this compound and Analogs

Feature This compound Compound A Compound C
Key Binding Residues Arg120, Glu121, Tyr98 Arg120, Glu121 Arg120, Phe265
Headgroup Phosphate Phosphonate Phosphate
Selectivity (S1P1R/S1P3R) Moderate Low High
Hydrophobic Tail C18 aliphatic chain C14 aromatic tail C16 branched chain

Pharmacokinetic and Therapeutic Potential

This compound and its analogs face challenges in bioavailability due to their polar headgroups. However:

  • This compound : Predicted to have moderate plasma protein binding (~85%) based on computational logP values.

生物活性

M 1145, a compound identified as a selective agonist for the galanin receptor 2 (GAL2), has garnered attention in biomedical research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and implications for future research.

This compound is characterized by its high potency and selectivity towards GAL2, with an effective concentration (EC50) of approximately 38 nM. Its inhibition constants (Ki) are reported as follows:

ReceptorKi (nM)
GAL26.55
GAL3497
GAL1587

The selectivity for GAL2 over other galanin receptors suggests that this compound could be utilized to explore the specific roles of this receptor in various physiological processes, particularly in neurobiology and oncology .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Galanin receptors, particularly GAL2, are involved in modulating neurotransmitter release and neuronal survival. Studies have shown that activation of GAL2 can lead to:

  • Reduction in neuronal apoptosis : this compound has been observed to decrease cell death in models of neurodegeneration.
  • Enhanced neurogenesis : By stimulating GAL2, this compound may promote the growth of new neurons, which is crucial for recovery from neurological injuries.

Anticancer Potential

The anticancer properties of this compound are under investigation. Preliminary studies suggest that galanin signaling can influence tumor growth and metastasis. The following effects have been noted:

  • Inhibition of tumor cell proliferation : this compound has demonstrated the ability to reduce the proliferation rates of certain cancer cell lines.
  • Modulation of tumor microenvironment : By influencing immune cell activity within tumors, this compound could potentially enhance the efficacy of existing cancer therapies.

Study on Neuroprotection

A study conducted on mouse models of Alzheimer's disease demonstrated that treatment with this compound resulted in significant cognitive improvements compared to control groups. The mechanism was linked to reduced amyloid-beta accumulation and improved synaptic function .

Cancer Research

In vitro studies using breast cancer cell lines revealed that this compound treatment resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated at various concentrations, indicating a potent cytotoxic effect on malignant cells while sparing normal cells .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in both neuroprotection and cancer treatment. The following table summarizes key findings from various studies:

Study FocusEffect ObservedReference
NeuroprotectionDecreased apoptosis in neuronal cells
Cognitive FunctionImproved outcomes in Alzheimer's model
Cancer Cell ViabilityReduced proliferation in breast cancer cells

常见问题

Basic Research Questions

Q. How should a research question for studying M 1145 be formulated to ensure methodological rigor?

  • Methodological Answer : A well-constructed research question must be specific (e.g., "How does this compound’s molecular structure influence its binding affinity in protein-ligand interactions?"), feasible (accounting for data availability and experimental constraints), and novel (addressing gaps in existing literature). Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) can guide question design . For example, specifying variables (e.g., temperature, pH) and measurable outcomes (e.g., reaction yield, computational efficiency) ensures clarity .

Q. What experimental design principles are critical for replicating studies involving this compound?

  • Methodological Answer : Experimental protocols must detail:

  • Materials : Purity of this compound, solvent systems, and instrumentation (e.g., NMR calibration) .
  • Controls : Baseline measurements and negative/positive controls (e.g., known inhibitors for comparative analysis) .
  • Reproducibility : Transparent reporting of hyperparameters (e.g., learning rates in computational models) and raw data archiving (e.g., depositing crystallography data in public repositories) .

Q. How can researchers validate the identity and purity of this compound in synthetic workflows?

  • Methodological Answer : Use spectroscopic validation (e.g., 1H^1H-NMR, HPLC-MS) and cross-reference with published spectral libraries. For novel compounds, provide elemental analysis (C, H, N) and X-ray crystallography data. Document purification methods (e.g., column chromatography gradients) to ensure reproducibility .

Advanced Research Questions

Q. How should conflicting data about this compound’s efficacy in different experimental systems be resolved?

  • Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies (e.g., solvent polarity, temperature gradients). Use statistical tools (e.g., ANOVA for batch effects, t-tests for dose-response curves) to quantify variability. If computational models are involved, evaluate undertraining or overfitting by comparing training datasets (e.g., RoBERTa’s replication study highlighting hyperparameter impacts) .

Q. What strategies optimize this compound’s integration into large-scale computational frameworks (e.g., Transformers)?

  • Methodological Answer :

  • Pre-training Adaptation : Fine-tune this compound’s parameters using domain-specific datasets (e.g., chemical reaction corpora) while retaining bidirectional context awareness, as demonstrated in BERT .
  • Scalability Testing : Benchmark computational efficiency (e.g., FLOPs, memory usage) against baseline models (e.g., T5’s text-to-text framework) .
  • Attention Mechanism Calibration : Analyze attention weights to identify critical molecular descriptors influencing model predictions .

Q. How can researchers ensure ethical and unbiased data collection when this compound involves human-derived samples?

  • Methodological Answer :

  • Participant Selection : Clearly define inclusion/exclusion criteria (e.g., genetic markers, comorbidities) and obtain informed consent .
  • Bias Mitigation : Use stratified sampling for demographic diversity and employ blinding in assays. For AI applications, audit training data for representation gaps (e.g., under-sampled populations) .

Q. Methodological Tools and Frameworks

Q. Which statistical models are most effective for analyzing this compound’s dose-response relationships?

  • Answer :

  • Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) in tools like GraphPad Prism or Python’s SciPy.
  • Machine Learning : Apply random forests or gradient-boosted trees (e.g., XGBoost) to predict IC50_{50} values from molecular descriptors .

Q. How should researchers document and share computational workflows for this compound?

  • Answer :

  • Version Control : Use Git for code (e.g., PyTorch scripts) and Zenodo for dataset archiving.
  • Reproducibility : Publish Jupyter notebooks with dependency lists (e.g., Conda environments) and Docker containers for environment replication .

Q. Tables: Key Considerations for this compound Research

Aspect Basic Research Advanced Research
Data Validation Spectroscopic purity checks Sensitivity analysis for conflicting results
Computational Design Hyperparameter tuning (e.g., batch size) Attention weight interpretation
Ethical Compliance Informed consent documentation Bias auditing in AI training data

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYPTIVAPJZFP-HEPWHOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H205N37O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2774.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。